1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
The synthesis of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow chemistry .
Chemical Reactions Analysis
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The sulfonyl and carboxylic acid groups can participate in substitution reactions, allowing for the introduction of new substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.
Pyrrolizines: Compounds with a similar ring structure but different functional groups.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O5S |
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Molecular Weight |
272.28 g/mol |
IUPAC Name |
1-[(2-oxo-1H-pyridin-3-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5S/c13-9-8(2-1-4-11-9)18(16,17)12-5-3-7(6-12)10(14)15/h1-2,4,7H,3,5-6H2,(H,11,13)(H,14,15) |
InChI Key |
BSRYWLCBFMFKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C2=CC=CNC2=O |
Origin of Product |
United States |
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